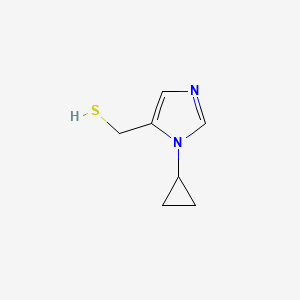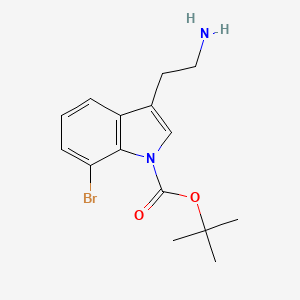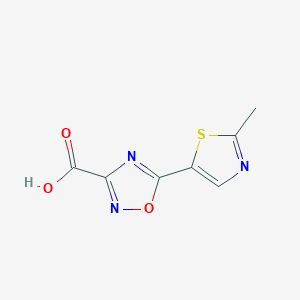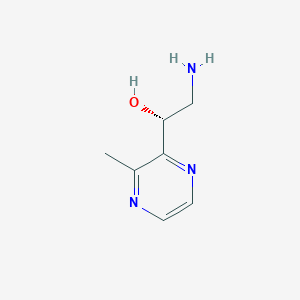![molecular formula C8H13ClN4 B13067090 5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine](/img/structure/B13067090.png)
5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine: is a chemical compound with the molecular formula C8H13ClN4 and a molecular weight of 200.67 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine typically involves the reaction of pyrazine derivatives with chloroethylamine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding pyrazine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used to study the interactions of pyrazine derivatives with biological systems. It can be used as a probe to investigate enzyme activities and receptor binding .
Medicine: It can serve as a lead compound for the design of drugs targeting specific biological pathways .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and intermediates for various chemical processes .
Mechanism of Action
The mechanism of action of 5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 5-Chloro-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide
- 2-Chloro-N,N-dimethylethylamine
- 5-Chloro-N-[2-(dimethylamino)ethyl]-2-methylbenzamide
Comparison: Compared to these similar compounds, 5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine is unique due to its pyrazine core structure, which imparts distinct chemical and biological properties. The presence of the pyrazine ring can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C8H13ClN4 |
|---|---|
Molecular Weight |
200.67 g/mol |
IUPAC Name |
N-(5-chloropyrazin-2-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C8H13ClN4/c1-13(2)4-3-10-8-6-11-7(9)5-12-8/h5-6H,3-4H2,1-2H3,(H,10,12) |
InChI Key |
WUXAFVLXMWHVQI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CN=C(C=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13067012.png)


![(3aR,5R,6S,6aR)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13067033.png)







![3-[(But-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13067093.png)
![2-Cyclobutyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13067094.png)
